Tetrahydro-2H-thiopyran-4-ol
Overview
Description
Tetrahydro-2H-thiopyran-4-ol is a sulfur-containing heterocyclic building block . It is a solid substance at 20 degrees Celsius .
Synthesis Analysis
Tetrahydro-2H-thiopyran-4-ol can be synthesized from tetrahydrothiopyran-4-one . It participates in the synthesis of 4-hydroxyl-1-methyltetrahydrothiopyranium iodide .Molecular Structure Analysis
The molecular formula of Tetrahydro-2H-thiopyran-4-ol is C5H10OS, and its molecular weight is 118.19 . The 3D chemical structure of Tetrahydro-2H-thiopyran-4-ol is based on the ball-and-stick model .Chemical Reactions Analysis
Tetrahydro-2H-thiopyran-4-ol participates in the synthesis of 4-hydroxyl-1-methyltetrahydrothiopyranium iodide .Physical And Chemical Properties Analysis
Tetrahydro-2H-thiopyran-4-ol is a solid substance at 20 degrees Celsius . . The melting point is between 48.0 to 52.0 °C .Scientific Research Applications
Synthesis of Dipeptides
This compound has been utilized in various condensation reactions for the preparation of dipeptides . Dipeptides are organic compounds formed when two amino acids are joined by a single peptide bond. They are essential in the study of protein structure and function.
Preparation of Spiroimidazolones
Spiroimidazolones, which are spirocyclic compounds containing an imidazolone moiety, have been synthesized using Tetrahydro-2H-thiopyran-4-ol as a building block . These compounds have potential pharmacological activities.
Synthesis of Tetrahydrocarbazoles
Tetrahydrocarbazoles, which are heterocyclic organic compounds, can be prepared from Tetrahydro-2H-thiopyran-4-ol. These compounds are known for their diverse biological activities and pharmaceutical applications .
Production of α-Hydroxy Esters
Tetrahydro-2H-thiopyran-4-ol is also used in the synthesis of α-hydroxy esters . These esters are valuable intermediates in organic synthesis and have applications in the production of various pharmaceuticals.
Synthesis of Photosemiconductors and Electrochromic Materials
The compound is employed in organic synthesis to access stable free spirocyclic nitroxyl radicals, photosemiconductors, and electrochromic materials . These materials have significant applications in electronic devices and smart windows.
Creation of Synthetic Analogs of Natural Compounds
Synthetic analogs of natural compounds can be synthesized using Tetrahydro-2H-thiopyran-4-ol. These analogs are important for studying biological processes and developing new drugs .
Development of Biologically Active Substances
Tetrahydro-2H-thiopyran-4-ol is used in the synthesis of biologically active substances that may have therapeutic potential .
Green Chemistry Applications
The compound has been widely used in multicomponent reactions consistent with the principles of green chemistry . This involves creating more environmentally friendly and sustainable chemical processes.
Mechanism of Action
Target of Action
Tetrahydro-2H-thiopyran-4-ol is a sulfur-containing heterocyclic building block It’s known that sulfur-containing compounds often play a key role in biochemical processes .
Mode of Action
It’s known that the introduction of a trifluoromethyl group into a molecule usually increases its lipophilicity . This effect makes a significant contribution to the absorption of biologically active substances by the body and facilitates their migration through biomembranes .
Biochemical Pathways
It’s known that it can participate in the synthesis of 4-hydroxyl-1-methyltetrahydrothiopyranium iodide .
Pharmacokinetics
It’s known that the introduction of a trifluoromethyl group into a molecule usually increases its lipophilicity , which could potentially enhance the compound’s bioavailability.
Result of Action
The introduction of a trifluoromethyl group into the molecule can suppress possible side effects associated with metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetrahydro-2H-thiopyran-4-ol. For instance, the formation of dust and aerosols should be avoided as further processing of solid materials may result in the formation of combustible dusts . Moreover, the compound should be stored under optimal conditions to maintain its stability .
properties
IUPAC Name |
thian-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c6-5-1-3-7-4-2-5/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODQQARABJQLIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341863 | |
Record name | Tetrahydro-2H-thiopyran-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29683-23-6 | |
Record name | Tetrahydro-2H-thiopyran-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRAHYDRO-2H-THIOPYRAN-4-OL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.